2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal
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Overview
Description
2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal: is an organic compound that features both an alkene and an alkyne functional group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal can be achieved through several synthetic routes. One common method involves the alkylation of hexanal with propargyl bromide and allyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hexanal, followed by the addition of the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or copper may be employed to facilitate the alkylation reactions, and the process may be scaled up to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal: can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkene and alkyne groups can participate in substitution reactions, such as halogenation or hydrohalogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanoic acid
Reduction: 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanol
Properties
CAS No. |
62242-19-7 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-prop-2-enyl-2-prop-2-ynylhexanal |
InChI |
InChI=1S/C12H18O/c1-4-7-10-12(11-13,8-5-2)9-6-3/h2,6,11H,3-4,7-10H2,1H3 |
InChI Key |
IGZCVHHDCMDGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)(CC#C)C=O |
Origin of Product |
United States |
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